Azetidine-3-carboxylic acid [2-(4-fluoro-phenyl)-1-methyl-ethyl]-amidehydrochloride
Overview
Description
Azetidine-3-carboxylic acid [2-(4-fluoro-phenyl)-1-methyl-ethyl]-amidehydrochloride is a chemical compound . Its formula is C₁₄H₁₆F₄N₂O₃ . It is a derivative of azetidine, a four-membered heterocycle used in organic synthesis and medicinal chemistry .
Synthesis Analysis
Azetidines can be synthesized through various methods. One such method involves the reductive amination of cyclopentanone with 3-azetidine carboxylic acid . Other synthetic strategies towards functionalized azetidines have been reported, including the use of β-lactam synthon protocol .Molecular Structure Analysis
The molecular structure of azetidines is characterized by a four-membered heterocyclic ring . The reactivity of azetidines is driven by a considerable ring strain, while at the same time, the ring is significantly more stable than that of related aziridines .Chemical Reactions Analysis
Azetidines are known for their unique reactivity that can be triggered under appropriate reaction conditions . They are excellent candidates for ring-opening and expansion reactions . They also possess important prospects in other settings such as catalytic processes including Henry, Suzuki, Sonogashira, and Michael additions .Scientific Research Applications
Synthesis of Enantiopure Azetidine-2-Carboxylic Acids
A study by Sajjadi and Lubell (2008) discusses the synthesis of azetidine-2-carboxylic acid (Aze) analogs with various side chains, which serve as tools for studying the influence of conformation on peptide activity (Sajjadi & Lubell, 2008).
Azetidine-2-Carboxylic Acid and Ion Transport
Pitman et al. (1977) utilized Azetidine-2-carboxylic acid (AZ) as a proline analog to study the relationship between protein synthesis and ion transport, observing its effects on the release of ions to the xylem of excised barley roots (Pitman et al., 1977).
Development of Antibacterial Agents
Frigola et al. (1994) explored a series of 7-azetidinylquinolones as antibacterial agents, examining their in vitro activity against various bacteria and assessing their efficacy using a mouse infection model (Frigola et al., 1994).
Synthesis of Novel Biphenyl 4-Carboxylic Acid Derivatives
Patel, Malik, and Bhatt (2009) focused on the synthesis of novel biphenyl 4-carboxylic acid derivatives using azetidine, which were characterized by various analytical techniques (Patel, Malik, & Bhatt, 2009).
Research on Proline Analogs
Soriano, Podraza, and Cromwell (1980) reported on the synthesis of 2-carboxy-4-methylazetidine, an isomeric analog of dl-proline, used in the synthesis of high molecular weight polypeptides (Soriano, Podraza, & Cromwell, 1980).
Future Directions
Azetidines represent an important class of aza-heterocyclic scaffolds with prevalence in diverse natural and synthetic products . Recent advances in the chemistry and reactivity of azetidines have been reported, and future research is expected to focus on further developments in synthetic strategies towards functionalized azetidines .
properties
IUPAC Name |
N-[1-(4-fluorophenyl)propan-2-yl]azetidine-3-carboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O.ClH/c1-9(16-13(17)11-7-15-8-11)6-10-2-4-12(14)5-3-10;/h2-5,9,11,15H,6-8H2,1H3,(H,16,17);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTONTNVJJWYQOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)F)NC(=O)C2CNC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClFN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(4-Fluorophenyl)propan-2-yl)azetidine-3-carboxamide hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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